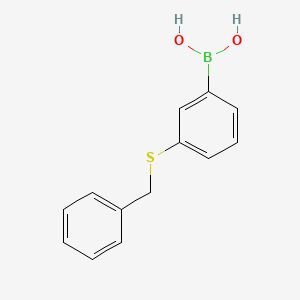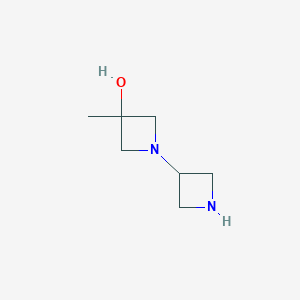
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid
Overview
Description
“4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . It is a solid substance with a molecular weight of 207.92 g/mol . The compound is also known by other names such as “2-fluoro-5-trifluoromethyl phenylboronic acid”, “2-fluoro-5-trifluoromethyl phenyl boronic acid”, and “2-fluoro-5-trifluoromethyl benzeneboronic acid” among others .
Molecular Structure Analysis
The molecular formula of the compound is C7H5BF4O2 . The InChI Key, which is a unique identifier for chemical substances, is KUHVVLFCTMTYGR-UHFFFAOYSA-N . The compound’s structure includes a phenyl group (a ring of six carbon atoms) with fluorine and trifluoromethyl groups attached to it, and a boronic acid group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used in functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Physical and Chemical Properties Analysis
The compound is a solid substance with a melting point of 104-109°C . It has a molecular weight of 207.92 g/mol .Scientific Research Applications
Synthesis of Complex Molecules
4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid serves as a key intermediate in the versatile synthesis of complex molecules. For instance, it's used in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, highlighting its utility in constructing pyridine derivatives through Suzuki reactions with aryl iodides and further conversion to pyridones (Sutherland & Gallagher, 2003).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, this compound is utilized in the development of new materials. For example, it's involved in the creation of mixed chromophore perfluorocyclobutyl (PFCB) copolymers for tailored light emission, demonstrating its role in synthesizing high molecular weight polymers with superb thermal stability and tailored photoluminescence properties (Neilson et al., 2007).
Catalysis and Organic Reactions
This boronic acid derivative is also significant in catalysis and enhancing organic reactions. For example, it's mentioned in the context of catalyzed dehydrative condensation between carboxylic acids and amines, showcasing its effectiveness in amidation reactions and its role in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, derivatives of boronic acids, including this compound, are explored for their potential in drug discovery. Research has shown that simple phenylboronic acid and benzoxaborole derivatives exhibit antiproliferative and proapoptotic properties, suggesting their utility as novel anticancer agents. These compounds have been studied for their effects on cell cycle progression and apoptosis induction in cancer cells (Psurski et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its target through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon–carbon bond formation . This reaction is exceptionally mild and functional group tolerant, leading to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . The compound should be stored in a cool, dark place under an inert atmosphere . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura coupling reaction .
Biochemical Analysis
Biochemical Properties
The role of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily as a reagent in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound interacts with enzymes and proteins involved in this reaction, contributing to the formation of new carbon-carbon bonds .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers a group (in this case, a boron group) to a metal catalyst, such as palladium . This contributes to the formation of new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
It is known that the compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Properties
IUPAC Name |
[4-bromo-2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BBrF4O2/c9-5-2-6(10)4(8(14)15)1-3(5)7(11,12)13/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMTVAEKUCNKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Br)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BBrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



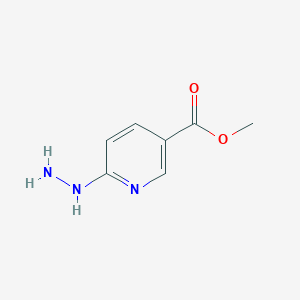
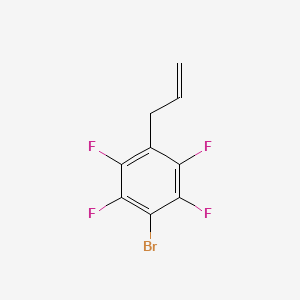
![8-Oxa-1-azaspiro[4.5]decane](/img/structure/B1527076.png)
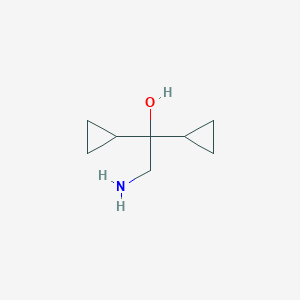

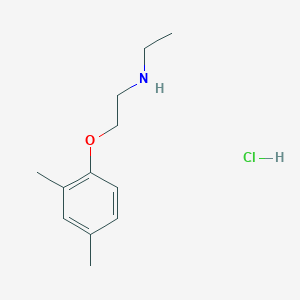


![(R)-1-(Boc-amino)-3-azabicyclo[3.1.0]hexane](/img/structure/B1527089.png)


